7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
7-(3,4-Dimethoxyphenyl)-3-methyl-1-phenyl-6H,7H,8H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, including anticancer and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-6H,7H,8H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 3-methyl-1-phenylpyrazol-5-one under acidic conditions to form the intermediate compound. This intermediate is then cyclized using a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-(3,4-Dimethoxyphenyl)-3-methyl-1-phenyl-6H,7H,8H-pyrazolo[3,4-b]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly against breast and lung cancer cell lines.
Industry: Potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-6H,7H,8H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to the disruption of cellular processes such as DNA replication and protein synthesis. This results in the induction of apoptosis in cancer cells and inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-b]quinoline: Known for its anticancer and antimicrobial activities.
Quinoline: Used in the treatment of malaria and as a precursor for various pharmaceuticals.
Isoquinoline: Exhibits a range of biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
7-(3,4-Dimethoxyphenyl)-3-methyl-1-phenyl-6H,7H,8H-pyrazolo[3,4-b]quinolin-5-one is unique due to its specific structural features, which confer distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C25H23N3O3 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C25H23N3O3/c1-15-19-14-20-21(26-25(19)28(27-15)18-7-5-4-6-8-18)11-17(12-22(20)29)16-9-10-23(30-2)24(13-16)31-3/h4-10,13-14,17H,11-12H2,1-3H3 |
InChI Key |
FCTFCKQCAFQJKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC3=C(C=C12)C(=O)CC(C3)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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